Xamoterol hemifumarate
Overview
Description
Xamoterol hemifumarate is a pharmaceutical compound known for its role as a selective partial agonist of the β1-adrenergic receptor. It is primarily used in the treatment of heart failure, where it helps improve systolic and diastolic function without significant agonistic activity on β2-adrenergic receptors .
Mechanism of Action
Target of Action
Xamoterol fumarate primarily targets the β1-adrenergic receptor . This receptor plays a crucial role in the sympathetic control of the heart .
Mode of Action
As a β1-adrenoceptor partial agonist , xamoterol fumarate modulates the sympathetic control of the heart . . This selective interaction with β1-adrenoceptors leads to its therapeutic effects.
Biochemical Pathways
Its action on the β1-adrenergic receptor suggests it may influence pathways related to heart function and the sympathetic nervous system .
Pharmacokinetics
The pharmacokinetics of xamoterol fumarate have been studied in healthy male subjects . They received 14 mg intravenously and oral doses of 50 and 200 mg as a tablet and 200 mg as a solution in a 4-way cross-over design . After intravenous dosing, the elimination half-life was 7.7 hours, the total body clearance was 224 ml/min, and the volume of distribution at steady-state (Vss) was 48 liters . Sixty-two percent of the dose was recovered unchanged in urine . After oral doses, the absolute bioavailability of xamoterol was shown to be 5% irrespective of whether the dose was administered as a tablet or solution . Peak plasma concentrations occurred at about 2 hours for the tablet dose and slightly earlier (1.4 hours) for the solution . The apparent elimination half-life after oral doses (16 hours) was significantly longer than that observed after an intravenous dose .
Result of Action
Xamoterol fumarate has shown to improve systolic and diastolic function in studies with heart failure patients . By modulating the sympathetic control of the heart, it can enhance cardiac performance .
Action Environment
Factors such as the hydrophilic nature of the molecule may influence its oral bioavailability
Biochemical Analysis
Biochemical Properties
Xamoterol fumarate interacts primarily with the β1-adrenoceptor . As a partial agonist, it binds to this receptor and induces a response, but not to the same extent as a full agonist would. This interaction plays a crucial role in its ability to improve heart function .
Cellular Effects
In the context of heart failure patients, Xamoterol fumarate has been shown to improve both systolic and diastolic function This suggests that it may influence cell signaling pathways related to heart muscle contraction and relaxation
Molecular Mechanism
The molecular mechanism of Xamoterol fumarate involves its action as a partial agonist of the β1-adrenoceptor . By binding to this receptor, it modulates the sympathetic control of the heart. Unlike full agonists, it does not fully activate the receptor, which may contribute to its unique therapeutic effects .
Metabolic Pathways
It is likely that it interacts with enzymes or cofactors related to the β1-adrenoceptor, given its known mechanism of action .
Transport and Distribution
Given its known interaction with the β1-adrenoceptor, it is likely that it is transported to areas of the cell where these receptors are located .
Subcellular Localization
Given its interaction with the β1-adrenoceptor, it is likely localized to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xamoterol fumarate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the morpholine ring: This is achieved through the reaction of diethanolamine with ethylene oxide.
Attachment of the hydroxyphenoxypropyl group: This involves the reaction of the morpholine derivative with 4-hydroxyphenoxypropyl bromide.
Formation of the carboxamide group: This is done by reacting the intermediate with ethyl chloroformate and ammonia.
Final coupling with fumaric acid: The xamoterol base is then reacted with fumaric acid to form xamoterol fumarate.
Industrial Production Methods
Industrial production of xamoterol fumarate follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.
Purification: Involves crystallization and filtration to obtain high-purity xamoterol fumarate.
Quality control: Ensures the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Xamoterol hemifumarate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carboxamide group can yield amines.
Substitution: The hydroxyphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation products: Ketones and carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Xamoterol hemifumarate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study β1-adrenergic receptor interactions and partial agonist activity.
Biology: Investigated for its effects on cardiac function and its potential role in treating heart-related conditions.
Medicine: Primarily used in clinical studies for heart failure treatment, showing improvements in exercise capacity and symptoms.
Industry: Utilized in the development of new β1-adrenergic receptor modulators and related pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Nebivolol: Another β1-adrenergic receptor agonist with selective activity.
Prenalterol: A β1-adrenergic receptor agonist used for similar therapeutic purposes.
Alifedrine: A compound with β1-adrenergic receptor activity
Uniqueness of Xamoterol Fumarate
Xamoterol hemifumarate is unique due to its partial agonist activity, which provides a balanced approach to cardiac stimulation and blockade. Unlike full agonists, it offers moderate increases in myocardial contractility without overstimulation, reducing the risk of adverse effects .
Properties
IUPAC Name |
but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVGROSOZBGOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N6O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73210-73-8 | |
Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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